[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol
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Overview
Description
[1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol: is a chemical compound with the molecular formula C7H9F3O and a molecular weight of 166.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopentene ring, which is further connected to a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol typically involves the reaction of cyclopentene with trifluoromethyl reagents under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the addition of the trifluoromethyl group to the cyclopentene ring. The resulting intermediate is then subjected to further reactions to introduce the methanol group .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield. The process may also include purification steps to ensure the final product meets the required purity standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted cyclopentene derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
- Used in the development of fluorinated analogs of biologically active compounds .
Medicine:
- Explored for its potential use in drug discovery and development.
- Studied for its pharmacokinetic properties and potential therapeutic applications .
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new materials with unique properties due to the presence of the trifluoromethyl group .
Mechanism of Action
The mechanism of action of [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- [1-(Trifluoromethyl)cyclopent-3-en-1-yl]amine
- [1-(Trifluoromethyl)cyclopent-3-en-1-yl]chloride
- [1-(Trifluoromethyl)cyclopent-3-en-1-yl]thiol
Comparison:
- [1-(Trifluoromethyl)cyclopent-3-en-1-yl]methanol is unique due to the presence of the methanol group, which can participate in hydrogen bonding and other interactions that are not possible with the amine, chloride, or thiol derivatives.
- The trifluoromethyl group imparts similar properties across these compounds, such as increased lipophilicity and stability, but the specific functional group (methanol, amine, chloride, thiol) determines the compound’s reactivity and potential applications .
Properties
IUPAC Name |
[1-(trifluoromethyl)cyclopent-3-en-1-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O/c8-7(9,10)6(5-11)3-1-2-4-6/h1-2,11H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNBZUHPNESDQAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC1(CO)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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